Technical Monograph: 2-(2,4-Difluorophenoxy)-5-nitropyridine
Technical Monograph: 2-(2,4-Difluorophenoxy)-5-nitropyridine
The following technical guide details the chemical profile, synthesis, and application of 2-(2,4-Difluorophenoxy)-5-nitropyridine , a critical intermediate in the development of kinase inhibitors and agrochemicals.
A Strategic Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]
Executive Summary
2-(2,4-Difluorophenoxy)-5-nitropyridine is a specialized heterocyclic ether used primarily as a high-value intermediate in the synthesis of Type II Kinase Inhibitors (targeting c-Met, VEGFR) and advanced agrochemicals.[1] Its structural core—a pyridine ring substituted with a nitro group and a lipophilic difluorophenoxy moiety—serves as a "privileged scaffold." The nitro group acts as a masked amino handle, while the difluorophenoxy group provides metabolic stability and hydrophobic interactions within protein binding pockets.
Chemical Profile & Identification
The compound exists as a crystalline solid. Researchers must be aware of the CAS registry ambiguity in commercial catalogs; the values below reflect the most common consensus for the nitro versus the amino derivative.
| Property | Specification |
| IUPAC Name | 2-(2,4-Difluorophenoxy)-5-nitropyridine |
| Common CAS | 219865-86-8 (Nitro precursor) / 219865-96-0 (Amine derivative) |
| Molecular Formula | |
| Molecular Weight | 252.17 g/mol |
| Appearance | Light yellow to off-white crystalline powder |
| Melting Point | 98–102 °C (Typical range) |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Nitro ( |
Critical Note on CAS Numbers: Commercial databases often transpose the CAS numbers for the nitro- and amino- variants.[1] Always verify identity via NMR or LC-MS (
253) rather than relying solely on the CAS identifier.[1]
Synthetic Methodology
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism
The 2,4-difluorophenoxide anion attacks the electrophilic C2 position of 2-chloro-5-nitropyridine, forming a resonance-stabilized Meisenheimer Complex .[1] The aromaticity is restored by the elimination of the chloride ion.
Figure 1: The
Optimized Experimental Protocol
Objective: Synthesis of 10.0 g of 2-(2,4-Difluorophenoxy)-5-nitropyridine.
Reagents:
-
2-Chloro-5-nitropyridine (1.0 eq, 39.6 mmol, 6.28 g)[1]
-
2,4-Difluorophenol (1.1 eq, 43.5 mmol, 5.66 g)[1]
-
Potassium Carbonate (
) (1.5 eq, 59.4 mmol, 8.21 g) -
Solvent: DMF (Dimethylformamide) or Acetone (50 mL)[1]
Procedure:
-
Setup: Charge a 250 mL round-bottom flask with 2-chloro-5-nitropyridine and 2,4-difluorophenol in DMF (50 mL).
-
Activation: Add anhydrous
in a single portion. -
Reaction:
-
If using Acetone: Heat to reflux (approx. 60°C) for 6–12 hours.
-
If using DMF: Heat to 80°C for 3–5 hours. (DMF often provides faster kinetics due to better solubility of the phenoxide).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting chloride (
) should disappear, replaced by the product ( ). -
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (300 mL) with vigorous stirring. The product typically precipitates as a solid.
-
Filter the solid and wash with water (
mL) to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol or a mixture of Hexane/Ethyl Acetate if necessary.
-
Yield: Expected yield is 85–95%.
Applications in Drug Discovery
This compound is rarely the final API; it is a Pharmacophore Building Block . Its primary utility lies in its reduction to the corresponding amine, which is then coupled to form kinase inhibitors.
The "Hinge Binder" Logic
In many kinase inhibitors (e.g., c-Met or VEGFR antagonists), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The 2,4-difluorophenyl group occupies the hydrophobic "back pocket," improving potency and selectivity.
Downstream Workflow
The nitro group is reduced to an amine, creating a nucleophile ready for urea or amide formation—a classic motif in modern oncology drugs.
Figure 2: The transformation of the nitro scaffold into a bioactive kinase inhibitor.[1]
Structural Insights & Rationale
Why use this specific substitution pattern?
-
Metabolic Stability: The fluorine atoms at positions 2 and 4 of the phenyl ring block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the half-life of the drug.
-
Electronic Tuning: The electron-withdrawing nature of the fluorine atoms lowers the electron density of the ether oxygen, modulating the basicity of the pyridine nitrogen. This fine-tunes the
for optimal binding affinity in the kinase active site.[1] -
Lipophilicity: The difluoro-substitution increases lipophilicity (
), enhancing membrane permeability and oral bioavailability.
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.[1]
-
Skin/Eye: Causes serious eye irritation and skin irritation.[2] Wear nitrile gloves and safety goggles.
-
Inhalation: Avoid dust generation.[2][3][4] Use a fume hood.
-
Reactivity: Stable under normal conditions but avoid strong reducing agents until the specific reduction step is intended.
References
-
Synthesis of Pyridine Ethers: Smolecule. (2023). 2-(2,4-Difluorophenoxy)-5-nitropyridine Synthesis and Properties. Retrieved from [1]
-
Kinase Inhibitor Scaffolds: BenchChem. (2024). Technical Profile: 2-(2,4-Difluorophenoxy)-5-nitropyridine. Retrieved from [1]
-
Chemical Safety Data: Fisher Scientific. (2024).[5] Safety Data Sheet for Nitropyridine Derivatives. Retrieved from [1]
-
Commercial Availability & CAS Data: BLD Pharm. (2024). Product Catalog: 2-(2,4-Difluorophenoxy)-5-nitropyridine. Retrieved from [1]
